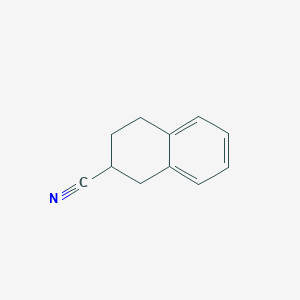

1,2,3,4-Tetrahydronaphthalene-2-carbonitrile

Description

Properties

IUPAC Name |

1,2,3,4-tetrahydronaphthalene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-4,9H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWCJTPCHIGSPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2CC1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30462915 | |

| Record name | 1,2,3,4-Tetrahydronaphthalene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51849-33-3 | |

| Record name | 1,2,3,4-Tetrahydronaphthalene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 1,2,3,4-Tetrahydronaphthalene-2-Carbonitrile: A Technical Guide

Executive Summary

1,2,3,4-Tetrahydronaphthalene-2-carbonitrile (CAS: 51849-33-3), often referred to as 2-cyanotetralin , is a pivotal bicyclic intermediate in medicinal chemistry.[1] It serves as a direct precursor to 2-aminotetralins—a pharmacophore found in dopamine agonists (e.g., Rotigotine), serotonin modulators, and melatonin receptor ligands.

This guide provides a rigorous technical analysis of its synthesis. Unlike generic preparations, we focus on the Van Leusen Reductive Cyanation as the primary laboratory-scale method due to its atom economy and direct conversion from the commercially available 2-tetralone.[1] We also detail the Carboxylic Acid Dehydration route as a scalable alternative for process chemistry.

Strategic Retrosynthesis

To design the optimal synthesis, we must analyze the bond disconnections. The target molecule features a nitrile group attached to the secondary carbon (C2) of the saturated ring of the tetralin system.

Retrosynthetic Analysis (DOT Diagram)

Figure 1: Retrosynthetic map highlighting the Van Leusen route (Blue) as the most direct path from ketone precursors.

Primary Synthesis Protocol: Van Leusen Reductive Cyanation

The conversion of a ketone directly to a nitrile with one-carbon extension usually involves multiple steps (e.g., Wittig + hydrolysis). However, the Van Leusen reaction using Tosylmethyl Isocyanide (TosMIC) allows for the direct reductive cyanation of 2-tetralone to 2-cyanotetralin in a single pot.[1] This reaction preserves the carbon count of the ketone but adds the nitrile carbon while reducing the oxygen.[1]

Mechanism & Logic

The reaction proceeds via the formation of an oxazoline intermediate, which undergoes fragmentation to yield the nitrile.

-

Base: Potassium tert-butoxide (

-BuOK).[1] -

Solvent: Dimethoxyethane (DME) and Ethanol (EtOH).

Experimental Procedure

Safety Warning: TosMIC is structurally related to isonitriles and can have a potent odor; handle in a well-ventilated fume hood.[1]

Step-by-Step Protocol

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Reagent Dissolution:

-

Add 2-Tetralone (1.46 g, 10.0 mmol) to the flask.

-

Add TosMIC (2.34 g, 12.0 mmol, 1.2 equiv).

-

Dissolve in anhydrous DME (30 mL).

-

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Base Addition:

-

Add absolute Ethanol (1.0 mL) to the mixture (proton source essential for the mechanism).

-

Slowly add

-BuOK (2.80 g, 25.0 mmol, 2.5 equiv) in portions over 15 minutes. The solution will likely turn a deep color (often reddish-brown).

-

-

Reaction:

-

Remove the ice bath and allow the reaction to warm to room temperature.[1]

-

Stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The ketone spot (

) should disappear, and a less polar nitrile spot ( -

Note: If the reaction stalls, heat gently to 40°C for 1 hour.

-

-

Workup:

-

Quench the reaction with saturated aqueous NH

Cl (50 mL). -

Extract with Ethyl Acetate (3 x 50 mL).

-

Wash combined organics with Brine (50 mL), dry over anhydrous Na

SO

-

-

Purification:

-

Purify the crude residue via flash column chromatography on silica gel.

-

Eluent: Gradient of 0% to 10% Ethyl Acetate in Hexane.

-

Yield: Expect 60–75% yield as a light yellow solid or oil.

-

Secondary Protocol: Carboxylic Acid Dehydration[1]

For laboratories where TosMIC is unavailable or cost-prohibitive at scale, the dehydration of the corresponding amide is the standard industrial approach.[1]

Route: Acid

Experimental Workflow

-

Acid Chloride Formation:

-

Reflux 1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (commercially available or made via carboxylation of Grignard) with Thionyl Chloride (SOCl

) for 2 hours. Remove excess SOCl

-

-

Amide Formation:

-

Dissolve the crude acid chloride in CH

Cl -

Cool to 0°C and bubble anhydrous NH

gas or add aqueous NH -

Filter the precipitated 1,2,3,4-tetrahydronaphthalene-2-carboxamide .

-

-

Dehydration to Nitrile:

-

Suspend the amide in POCl

(Phosphorus Oxychloride). -

Heat to 80°C for 3 hours.

-

Pour onto ice carefully (exothermic hydrolysis of POCl

). -

Extract with CH

Cl

-

Characterization & Data Analysis

The following data validates the identity of this compound.

Spectroscopic Data Table

| Technique | Parameter | Observed Values | Interpretation |

| Appearance | Physical State | Light yellow solid / Oil | Low melting point solid (approx 30-35°C depending on purity).[1] |

| IR | Frequency ( | 2238–2242 cm | Characteristic C |

| 400 MHz, CDCl | Aromatic protons (Tetralin ring). | ||

| Benzylic protons (C1 and C4). | |||

| Methine proton at C2 (alpha to CN). | |||

| Homobenzylic protons (C3). | |||

| 100 MHz, CDCl | C | ||

| Quaternary aromatic carbons. | |||

| Aromatic CH carbons. | |||

| C2 (Methine attached to CN). | |||

| GC-MS | EI ( | 157.1 [M] | Consistent with Formula C |

NMR Interpretation Diagram (DOT)

Figure 2: Assignment of aliphatic proton signals in

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Van Leusen) | Incomplete formation of oxazoline or moisture in | Use fresh, sublimed |

| Product is an Oil | Presence of solvent traces or impurities.[4] | The pure compound is a low-melting solid.[1] Dry under high vacuum (<1 mbar) for 4 hours. Recrystallize from minimal cold hexane if possible. |

| Elimination Byproduct | Formation of 1,2-dihydronaphthalene-2-carbonitrile.[1] | Avoid excessive heating during the base addition step. Keep temperature strictly <40°C. |

| Smell | Residual TosMIC. | Wash the organic layer thoroughly with 1M NaOH during workup to hydrolyze excess isocyanide. |

References

-

Synthesis via Nitrogen Deletion/Diels–Alder Cascade (Characterization Data Source)

-

General Van Leusen Reaction Protocol

-

Physical Properties & CAS Verification

-

Tetralone Precursor Synthesis

Sources

- 1. CN112409145A - Preparation method of 1-tetralone - Google Patents [patents.google.com]

- 2. Tosyl Cyanide (TsCN)|CAS 19158-51-1|Supplier [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Asymmetric Synthesis of Tertiary α -Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. 1824207-37-5|1-Amino-1,2,3,4-tetrahydronaphthalene-2-carbonitrile|BLD Pharm [bldpharm.com]

- 8. 162098-82-0,2-amino-1,2,3,4-tetrahydronaphthalene-2-carbonitrile hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 9. You are being redirected... [schultzchem.com]

- 10. 162098-74-0 2-Amino-1,2,3,4-tetrahydronaphthalene-2-carbonitrile AKSci 5230CR [aksci.com]

"spectroscopic data for 2-cyano-1,2,3,4-tetrahydronaphthalene"

Executive Summary

The compound 2-cyano-1,2,3,4-tetrahydronaphthalene (also known as 1,2,3,4-tetrahydronaphthalene-2-carbonitrile or 2-tetralincarbonitrile) represents a critical scaffold in medicinal chemistry, particularly in the synthesis of CNS-active agents. It serves as the direct precursor to 2-aminotetralins , a pharmacophore found in numerous dopamine agonists (e.g., Rotigotine) and serotonin modulators.

This guide provides a definitive technical reference for the spectroscopic identification, synthesis, and quality control of this intermediate. Unlike generic database entries, this document focuses on the causality of spectral features and the logic of the synthetic workflow to ensure reproducibility in a drug discovery context.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Parameter | Data |

| IUPAC Name | This compound |

| Common Name | 2-Cyanotetralin |

| CAS Number | 51849-33-3 |

| Molecular Formula | C₁₁H₁₁N |

| Molecular Weight | 157.21 g/mol |

| Physical State | Viscous oil or low-melting solid (dependent on purity) |

| Solubility | Soluble in DCM, CHCl₃, DMSO; Insoluble in water |

Spectroscopic Characterization

Accurate identification requires a multi-modal approach. The following data correlates structural features with observed signals.

Infrared Spectroscopy (FT-IR)

The IR spectrum provides the primary " go/no-go " decision point for the presence of the nitrile group.

-

Diagnostic Peak: A sharp, distinct absorption band at 2235–2245 cm⁻¹ .

-

Fingerprint Region:

-

2850–2950 cm⁻¹: C-H stretching (aliphatic). The saturation of the C1-C4 ring is confirmed here.

-

3000–3050 cm⁻¹: C-H stretching (aromatic).

-

1450 & 1500 cm⁻¹: C=C ring skeletal vibrations (naphthalene core).

-

Mass Spectrometry (MS)

-

Ionization Mode: Electron Impact (EI) or ESI+ (if derivatized).

-

Molecular Ion (M⁺): m/z 157.1 .

-

Fragmentation Pattern (EI):

-

m/z 130 (M - 27): Loss of HCN. This is a characteristic fragmentation for aliphatic nitriles, confirming the -CN functionality is not part of the aromatic ring.

-

m/z 104: Retro-Diels-Alder fragmentation of the tetralin ring (loss of C₂H₃N fragment), leaving the styrene radical cation.

-

m/z 129: Loss of C₂H₄ (ethylene) from the saturated ring.

-

Nuclear Magnetic Resonance (NMR)

The NMR assignment is critical for distinguishing the 2-cyano isomer from the 1-cyano isomer.

¹H NMR (400 MHz, CDCl₃) – Predicted & Diagnostic Shifts:

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| Ar-H | 7.05 – 7.15 | Multiplet | 4H | Aromatic protons. The lack of strong electron-withdrawing groups directly on the benzene ring keeps these signals grouped. |

| H-1 | 3.00 – 3.20 | Multiplet | 2H | Benzylic protons. Deshielded by the aromatic ring current and the proximity to the electron-withdrawing CN group at C2. |

| H-2 | 2.90 – 3.05 | Multiplet | 1H | Methine proton (α-to-CN). This is the diagnostic signal. It is shifted downfield due to the anisotropy of the nitrile group. |

| H-4 | 2.75 – 2.85 | Triplet/Mult | 2H | Benzylic protons (distal to CN). Less deshielded than H-1. |

| H-3 | 2.10 – 2.30 | Multiplet | 2H | Homobenzylic/Aliphatic. These are the most upfield protons in the ring system. |

¹³C NMR (100 MHz, CDCl₃):

-

Nitrile Carbon: ~121–122 ppm (Characteristic weak intensity).

-

Aromatic Carbons: 135–137 ppm (Quaternary), 126–129 ppm (CH).

-

Aliphatic Carbons:

-

C-1: ~32 ppm (Benzylic).

-

C-4: ~28 ppm (Benzylic).

-

C-2: ~26 ppm (Methine, α-to-CN).

-

C-3: ~24 ppm.

-

Experimental Protocol: Synthesis & Purification

The most robust route for research-scale synthesis avoids the handling of toxic cyanogen gas and utilizes the readily available 2-tetralol as the starting material via a nucleophilic substitution.

Workflow Diagram

Figure 1: Synthetic pathway from 2-tetralol to 2-cyanotetralin via sulfonate displacement.

Step-by-Step Methodology

Step 1: Activation of 2-Tetralol

-

Charge: Dissolve 10.0 g (67.5 mmol) of 2-tetralol in 100 mL of dry DCM. Add 14.1 mL (101 mmol) of triethylamine (Et₃N).

-

Reaction: Cool to 0°C. Dropwise add 5.7 mL (74 mmol) of methanesulfonyl chloride (MsCl).

-

Monitor: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC (Hexane/EtOAc 3:1) for disappearance of alcohol.

-

Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over MgSO₄ and concentrate to yield the crude mesylate (often a solid).

Step 2: Nucleophilic Displacement (Cyanation)

-

Charge: Dissolve the crude mesylate in 80 mL of DMSO (anhydrous).

-

Reagent: Add 4.0 g (81 mmol) of Sodium Cyanide (NaCN). Caution: NaCN is highly toxic. Use bleach traps for all waste.

-

Reaction: Heat to 60–70°C for 4–6 hours.

-

Why 60°C? Higher temperatures promote elimination (forming 1,2-dihydronaphthalene) rather than substitution.

-

-

Workup: Pour the mixture into 300 mL of water (in a fume hood). Extract 3x with Ethyl Acetate.

-

Purification: The crude oil usually requires flash column chromatography (Gradient: 0% to 10% EtOAc in Hexane) to separate the nitrile from elimination byproducts (olefins).

Quality Control & Self-Validation

To ensure the integrity of the generated data, apply the following validation logic:

-

Elimination Check (¹H NMR):

-

Inspect the region 5.8–6.5 ppm .

-

Logic: If the reaction temperature was too high, elimination occurs. Signals in this olefinic region indicate the presence of dihydronaphthalene impurities.

-

-

Isomer Check (¹³C NMR):

-

Confirm the number of aliphatic carbons.

-

Logic: 1-cyanotetralin (benzylic nitrile) has a distinct shift for C1 (~35-40 ppm). 2-cyanotetralin has the nitrile on the beta-carbon (C2), shifting the C1 signal upfield relative to the 1-isomer.

-

-

Solvent Residuals:

-

DMSO is difficult to remove. Check for a singlet at 2.62 ppm in ¹H NMR.

-

Structural Logic Diagram

Figure 2: NMR assignment logic based on electronic environments.

References

-

PubChem Compound Summary. "this compound (CAS 51849-33-3).

-

[Link]

-

-

NIST Chemistry WebBook. "1,2,3,4-Tetrahydronaphthalene (Parent System Spectral Data)." National Institute of Standards and Technology.[3]

-

[Link]

-

-

Organic Chemistry Portal.

-

[Link]

-

- ChemicalBook. "this compound Product Profile."

Sources

Technical Guide: 1H and 13C NMR Characterization of 1,2,3,4-Tetrahydronaphthalene-2-carbonitrile

This guide provides an in-depth technical analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of 1,2,3,4-tetrahydronaphthalene-2-carbonitrile (also known as 2-cyanotetralin). It is designed for researchers utilizing this compound as a scaffold in the synthesis of CNS-active agents (e.g., aminotetralins) or as a model for conformational analysis of semi-rigid bicyclic systems.

Executive Summary & Structural Context

This compound (CAS: 22379-39-1) is a critical intermediate in medicinal chemistry. The molecule features a fused bicyclic system: a rigid aromatic ring fused to a flexible cyclohexene-like ring (the tetralin core). The nitrile group at the C2 position introduces a chiral center and specific electronic withdrawal effects that perturb the standard tetralin NMR signature.

Accurate characterization requires resolving the overlapping benzylic signals and identifying the specific diastereotopic splitting patterns induced by the ring's half-chair conformation.

Structural Numbering

For the purpose of this guide, the standard IUPAC numbering for tetralin is used:

-

C1: Benzylic carbon adjacent to the nitrile-bearing carbon.

-

C2: Chiral center bearing the nitrile group.

-

C3: Homobenzylic methylene.

-

C4: Distal benzylic carbon.

-

C5-C8: Aromatic ring carbons.

Experimental Protocol

To ensure reproducibility and spectral resolution, the following acquisition parameters are recommended.

Sample Preparation[1][2]

-

Solvent: Deuterated Chloroform (

) is the standard solvent. It provides excellent solubility and a referenced residual peak at 7.26 ppm ( -

Concentration: 15–20 mg of analyte in 0.6 mL of solvent is optimal for obtaining high signal-to-noise (S/N) ratios in

C experiments within a reasonable timeframe (128–256 scans). -

Filtration: Filter the solution through a cotton plug or PTFE syringe filter to remove suspended micro-particulates that broaden line widths.

Acquisition Parameters

| Parameter | 1H NMR Setting | 13C NMR Setting |

| Frequency | 400 MHz (min) | 100 MHz (min) |

| Pulse Sequence | zg30 (30° pulse) | zgpg30 (Power-gated decoupling) |

| Spectral Width | -2 to 14 ppm | -10 to 220 ppm |

| Relaxation Delay (D1) | 1.0 – 2.0 sec | 2.0 – 3.0 sec |

| Scans (NS) | 16 | 256–512 |

| Temperature | 298 K (25°C) | 298 K (25°C) |

1H NMR Spectral Analysis

The proton spectrum of 2-cyanotetralin is characterized by a distinct aromatic region and a complex, overlapping aliphatic region due to the ring puckering.

Aromatic Region (7.00 – 7.30 ppm)

The aromatic ring protons appear as a multiplet integrating to 4 protons. Unlike substituted benzenes with strong directing groups, the alkyl fusion results in a narrow chemical shift range.

- 7.22 – 7.04 ppm (m, 4H): Overlapping signals for H5, H6, H7, and H8.

Aliphatic Region (1.80 – 3.20 ppm)

This region contains 7 protons. The chirality at C2 makes the protons at C1 and C3 diastereotopic, leading to complex geminal and vicinal coupling.

-

Benzylic Protons (C1-H and C4-H):

- 2.95 – 3.20 ppm (m, 4H): This multiplet contains the two protons at C4 (distal benzylic) and the two protons at C1 (proximal benzylic).

-

Note: The C1 protons are deshielded relative to C4 due to the inductive effect of the adjacent nitrile group at C2.

-

Methine Proton (C2-H):

-

2.86 ppm (m, 1H): The proton on the chiral center. It appears as a multiplet due to coupling with the C1 and C3 methylene protons. Its chemical shift is diagnostic for the

-

2.86 ppm (m, 1H): The proton on the chiral center. It appears as a multiplet due to coupling with the C1 and C3 methylene protons. Its chemical shift is diagnostic for the

-

Homobenzylic Protons (C3-H):

-

2.08 ppm (m, 1H) &

-

2.08 ppm (m, 1H) &

13C NMR Spectral Analysis

The carbon spectrum provides the most definitive confirmation of the skeleton, particularly the nitrile functionality and the distinction between the two benzylic carbons.

Functional Group Signals

-

Nitrile (

):

Aromatic Region[1][4]

-

Quaternary Carbons:

134.6, 132.4 ppm .[1][2] These correspond to the bridgehead carbons (C4a, C8a). -

Methine Carbons (CH):

129.2, 129.1, 126.8, 126.4 ppm .[1][2] Four distinct signals for the unsubstituted aromatic ring carbons.

Aliphatic Region

The aliphatic carbons appear in the 25–35 ppm range. Assignments are based on substituent effects (

-

32.4 ppm (CH2): Assigned to C1 .[1] Deshielded by the

- 27.1 ppm (CH2): Assigned to C4 . Typical benzylic resonance.

-

26.4 ppm (CH): Assigned to C2 . The methine carbon bearing the nitrile. (Note:

- 25.6 ppm (CH2): Assigned to C3 . The homobenzylic carbon, furthest from the aromatic ring's deshielding cone.

Data Summary Tables

Table 1: 1H NMR Assignments (400 MHz, CDCl3)

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Note |

| 7.22 – 7.04 | Multiplet (m) | 4H | Ar-H (C5–C8) | Aromatic ring protons |

| 3.20 – 2.95 | Multiplet (m) | 4H | C1-H | Benzylic protons (overlapping) |

| 2.86 | Multiplet (m) | 1H | C2-H | Methine |

| 2.21 | Multiplet (m) | 1H | C3-H | Homobenzylic (Diastereotopic) |

| 2.08 | Multiplet (m) | 1H | C3-H | Homobenzylic (Diastereotopic) |

Table 2: 13C NMR Assignments (100 MHz, CDCl3)

| Chemical Shift ( | Carbon Type | Assignment |

| 134.6 | C (quat) | Ar-C (Bridgehead) |

| 132.4 | C (quat) | Ar-C (Bridgehead) |

| 129.2, 129.1 | CH | Ar-CH |

| 126.8, 126.4 | CH | Ar-CH |

| 122.2 | C (quat) | -CN (Nitrile) |

| 32.4 | CH | C1 (Benzylic, |

| 27.1 | CH | C4 (Benzylic, distal) |

| 26.4 | CH | C2 (Methine, |

| 25.6 | CH | C3 (Homobenzylic) |

Structural Validation Workflow

To confirm these assignments in a research setting, the following logic flow (visualized below) should be utilized. This distinguishes the target molecule from potential regioisomers (e.g., 1-cyanotetralin).

Caption: Logical workflow for confirming the structure of 2-cyanotetralin using 1D and DEPT NMR techniques.

Mechanistic Insight: The DEPT-135 Confirmation

The DEPT-135 experiment is the most robust method to distinguish C2 from the other aliphatic carbons.

-

C1, C3, C4 (CH

): Will appear as negative (downward) peaks. -

C2 (CH): Will appear as a positive (upward) peak.

-

Quaternary carbons (CN, Bridgeheads): Will be silent (invisible).

This definitively separates the methine carbon (

References

-

Primary Spectral Data Source: Zhang, Z., et al. (2024).[1] Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction. The Journal of Organic Chemistry , 89(1), 111-122. Provides experimental 1H and 13C NMR data for this compound (Compound 6g).

-

General Tetralin NMR Data: SpectraBase. 1,2,3,4-Tetrahydronaphthalene NMR Data. John Wiley & Sons.[3] Reference for unsubstituted tetralin core shifts to calculate substituent effects.

-

Substituent Effects in NMR: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Authoritative text for calculating expected chemical shifts based on alpha- and beta-substituent effects of nitrile groups.

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Tetralin-2-Carbonitrile

Topic: Physical and Chemical Properties of Tetralin-2-Carbonitrile Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetralin-2-carbonitrile (1,2,3,4-tetrahydronaphthalene-2-carbonitrile) represents a critical bicyclic scaffold in medicinal chemistry. Bridging the gap between aliphatic agility and aromatic stability, this compound serves as a versatile pharmacophore precursor. Its unique C2-functionalized tetralin core allows for the precise positioning of substituents, making it an invaluable intermediate in the synthesis of serotonin reuptake inhibitors, melatonin receptor agonists, and podophyllotoxin analogues. This guide provides a rigorous technical analysis of its properties, synthesis, and reactivity, designed to support high-level decision-making in drug discovery workflows.

Molecular Architecture & Identification

The molecule consists of a fused benzene and cyclohexane ring system (tetralin), functionalized with a nitrile group at the C2 position. This specific substitution pattern introduces a chiral center at C2, rendering the molecule capable of existing as enantiomers (

| Identifier | Details |

| IUPAC Name | This compound |

| Common Name | 2-Cyanotetralin |

| CAS Number | 51849-33-3 |

| Molecular Formula | C |

| Molecular Weight | 157.21 g/mol |

| SMILES | N#CC1CC2=CC=CC=C2CC1 |

| Stereochemistry | Racemic (unless asymmetric synthesis is employed) |

Physical Property Landscape

Unlike its isomer 1-cyanotetralin, which is frequently encountered as a liquid, purified 2-cyanotetralin often presents as a low-melting solid. Its lipophilicity suggests good membrane permeability, a desirable trait for CNS-active drug candidates.

Table 1: Physicochemical Constants

| Property | Value | Context/Notes |

| Physical State | Light yellow solid / Oil | State depends on purity; high purity yields a solid [1]. |

| Melting Point | Low-melting solid | Precise MP varies by polymorph/purity; derivatives (e.g., 3-bromo) melt >150°C [2]. |

| Solubility | Organic Solvents | Soluble in DCM, EtOAc, CHCl |

| LogP (Predicted) | ~2.5 - 3.0 | Lipophilic; suitable for blood-brain barrier penetration. |

| Density | ~1.05 - 1.10 g/cm³ | Estimated based on structural analogues. |

Chemical Reactivity & Transformations

The utility of tetralin-2-carbonitrile lies in its dual reactivity: the nitrile group serves as a gateway to amines and acids, while the benzylic positions (C1 and C4) of the tetralin ring allow for oxidative functionalization.

Nitrile Group Transformations

-

Hydrolysis: Acidic or basic hydrolysis converts the nitrile to 1,2,3,4-tetrahydronaphthalene-2-carboxylic acid , a precursor for amide coupling.

-

Reduction: Catalytic hydrogenation (e.g., Raney Ni, H

) or hydride reduction (LiAlH

Core Functionalization (Benzylic Oxidation)

The C1 and C4 positions are benzylic and susceptible to radical halogenation.

-

Bromination: Reaction with NBS (N-bromosuccinimide) selectively introduces a bromine atom at the benzylic position (often C1), enabling further coupling reactions or aromatization to naphthalene derivatives [3].

Visualization: Reactivity Map

The following diagram illustrates the divergent synthetic pathways accessible from the parent scaffold.

Figure 1: Divergent synthetic utility of tetralin-2-carbonitrile.[2][3][4]

Synthetic Protocols

For research applications, synthesis is typically approached via functionalization of 2-tetralone. Below is a field-proven logic for accessing the target.

Route A: From 2-Tetralone (Standard)

This route uses the commercially available 2-tetralone.

-

Reduction: 2-Tetralone is reduced (NaBH

) to 2-tetralol . -

Activation: The alcohol is converted to a leaving group (Mesylate/Tosylate) or directly to 2-bromotetralin (using PBr

). -

Substitution: Nucleophilic displacement with Cyanide (NaCN/DMSO) yields tetralin-2-carbonitrile .

-

Note: This S

2 reaction inverts the stereochemistry if starting from a chiral alcohol.

-

Route B: Nitrogen Deletion Cascade (Modern)

Recent literature [1] describes a "Nitrogen Deletion/Diels–Alder Cascade" for synthesizing substituted tetralins. This method is valuable for constructing complex, highly substituted analogues in a single step, though less common for the parent compound.

Visualization: Synthesis Workflow

Figure 2: Step-wise synthesis from 2-tetralone.

Analytical Characterization

Verification of the structure is best achieved via NMR spectroscopy. The following data corresponds to the purified 2-isomer [1].

Proton NMR ( H NMR)

-

Solvent: CDCl

(400 MHz)[2][4][5] -

Aromatic Region:

7.22–7.04 (m, 4H) – Characteristic of the unsubstituted benzene ring. -

Aliphatic Region:

- 3.20–2.95 (m, 4H) – Benzylic protons (C1 and C4).

- 2.86 (m, 1H) – Methine proton at C2 (alpha to nitrile).

- 2.21 (m, 1H) & 2.08 (m, 1H) – Homobenzylic protons (C3).

Carbon NMR ( C NMR)

-

Solvent: CDCl

(101 MHz) -

Key Peaks:

Safety & Handling

-

Hazard Class: Acute Toxicity (Oral/Inhalation/Dermal).

-

Signal Word: Warning.

-

Precautions: Nitriles can liberate cyanide ions under extreme metabolic or chemical stress. Handle in a fume hood.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent benzylic oxidation over long periods.

References

-

Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction. Journal of Organic Chemistry, 2024.

-

Synthesis and Characterization of Podophyllotoxin Analogues. Longdom Publishing, 2015.

-

Anti-diabetic Activity of Synthetic Aryltetralin Derivatives. Hilaris Publisher, 2015.

Sources

Technical Guide: Isomers of 1,2,3,4-Tetrahydronaphthalene-carbonitrile

This technical guide details the structural isomerism, synthesis, and resolution of 1,2,3,4-tetrahydronaphthalene-carbonitrile (tetralin-carbonitrile). It is designed for researchers requiring actionable protocols and mechanistic insights.

Introduction & Structural Analysis

The 1,2,3,4-tetrahydronaphthalene (tetralin) scaffold is a privileged structure in medicinal chemistry, serving as a lipophilic anchor in various serotonergic and dopaminergic ligands. The introduction of a nitrile (-CN) group creates distinct isomers with unique chemical reactivities and pharmacological potentials.

Regioisomerism

The position of the cyano group defines the chemical behavior:

-

Aliphatic Isomers (Positions 1 & 2): The nitrile is attached to the saturated ring. These carbons are

hybridized, creating chiral centers. These isomers are precursors to aminotetralins. -

Aromatic Isomers (Positions 5 & 6): The nitrile is attached to the benzene ring. Due to symmetry, positions 5 and 8 are equivalent, as are 6 and 7. These are typically synthesized via cross-coupling and serve as bioisosteres for halides or carbonyls.

Stereoisomerism

-

1-Cyano-1,2,3,4-tetrahydronaphthalene: Carbon-1 is chiral. Exists as (R) and (S) enantiomers.[1][2]

-

2-Cyano-1,2,3,4-tetrahydronaphthalene: Carbon-2 is chiral. Exists as (R) and (S) enantiomers.[1][2]

Structural Classification Diagram

The following diagram illustrates the hierarchy of tetralin-carbonitrile isomers.

Figure 1: Structural classification of tetralin-carbonitrile isomers highlighting stereochemical properties.

Synthesis Protocols

The synthesis of these isomers requires distinct strategies due to the electronic differences between the aliphatic and aromatic rings.

Synthesis Workflow

Figure 2: Synthetic pathways for the three primary regioisomers.

Protocol A: 1-Cyano-1,2,3,4-tetrahydronaphthalene

Target: Benzylic nitrile (Position 1). Mechanism: Nucleophilic addition to ketone followed by dehydration and hydrogenation.

Step 1: Cyanohydrin Formation

-

Reagents: 1-Tetralone (10 mmol), Trimethylsilyl cyanide (TMSCN, 12 mmol), Zinc Iodide (ZnI2, catalytic).

-

Procedure: Dissolve 1-tetralone in dry DCM under Argon. Add ZnI2 followed by dropwise addition of TMSCN at 0°C. Stir at RT for 12h.

-

Workup: Quench with saturated NaHCO3. Extract with DCM.[3] The intermediate is the O-TMS cyanohydrin.

Step 2: Dehydration & Reduction

-

Dehydration: Treat the intermediate with POCl3 in Pyridine (reflux, 2h) to yield 3,4-dihydronaphthalene-1-carbonitrile (unsaturated).

-

Hydrogenation: Dissolve the unsaturated nitrile in MeOH. Add 10% Pd/C (5 wt%). Stir under H2 balloon (1 atm) for 4h.

-

Purification: Filter catalyst through Celite. Concentrate and purify via flash chromatography (Hexane/EtOAc 9:1).

-

Yield: Typically 75-85% overall.

Protocol B: 2-Cyano-1,2,3,4-tetrahydronaphthalene

Target: Homobenzylic nitrile (Position 2). Mechanism: Van Leusen Reductive Cyanation. This method converts a ketone directly to a nitrile at the same carbon, retaining the skeleton.

-

Reagents: 2-Tetralone (10 mmol), Tosylmethyl isocyanide (TosMIC, 11 mmol), Potassium tert-butoxide (t-BuOK, 22 mmol).

-

Solvent: Dimethoxyethane (DME) and tert-Butanol (t-BuOH) (ratio 20:1).

-

Procedure:

-

Cool the solution of TosMIC and 2-tetralone in DME to 0°C.

-

Add t-BuOK in portions.

-

Stir at 0°C for 45 min, then warm to RT and stir for 2h.

-

Note: The reaction proceeds via an oxazoline intermediate which fragments to the nitrile.

-

-

Workup: Dilute with brine/water. Extract with Et2O.[4]

-

Purification: Silica gel chromatography (Hexane/EtOAc 8:2).

-

Validation: IR spectrum will show a sharp peak at ~2240 cm⁻¹ (CN).

Protocol C: 6-Cyano-1,2,3,4-tetrahydronaphthalene

Target: Aromatic nitrile. Mechanism: Palladium-catalyzed cyanation (Rosenmund-von Braun alternative).

-

Reagents: 6-Bromo-1,2,3,4-tetrahydronaphthalene (1.0 eq), Zinc Cyanide (Zn(CN)2, 0.6 eq), Pd(PPh3)4 (5 mol%).

-

Solvent: DMF (degassed).

-

Procedure:

-

Combine reagents in a pressure vial under Nitrogen.

-

Heat to 80-100°C for 12-16h.

-

Safety: Perform in a well-ventilated fume hood; Zn(CN)2 releases HCN if acidified.

-

-

Workup: Dilute with EtOAc, wash with water and LiCl solution (to remove DMF).

-

Yield: >90%.

Stereochemical Resolution

For drug development, isolating the pure (R) or (S) enantiomer of the 1-cyano and 2-cyano isomers is critical.

Enzymatic Kinetic Resolution

This method utilizes Nitrilase enzymes (EC 3.5.5.1) to selectively hydrolyze one enantiomer of the nitrile to the corresponding carboxylic acid, leaving the other nitrile enantiomer intact.

-

Enzyme: Recombinant Nitrilase (e.g., from Alcaligenes faecalis or commercial screening kits).

-

Buffer: Phosphate buffer (pH 7.2).

-

Protocol:

-

Suspend racemic 1-cyano-tetralin (50 mM) in buffer containing 10% DMSO.

-

Add Nitrilase preparation. Incubate at 30°C with shaking (150 rpm).

-

Monitoring: Check conversion via HPLC. Stop at 50% conversion.

-

Separation: Acidify to pH 2. Extract both components with EtOAc.[4] Wash organic layer with saturated NaHCO3.

-

Organic Layer: Contains unreacted (R)-Nitrile (typically).

-

Aqueous Layer: Contains (S)-Acid (as carboxylate). Acidify aqueous layer and extract to recover the acid.

-

-

Analytical Characterization (Chiral HPLC)

To determine Enantiomeric Excess (ee):

-

Column: Chiralcel OD-H or AD-H (Daicel).

-

Mobile Phase: Hexane : Isopropanol (90:10 to 98:2).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Result: Baseline separation of enantiomers is typically achieved due to the rigid bicyclic structure.

Quantitative Data Summary

| Isomer | CAS Number | Synthesis Precursor | Key Intermediate | IR Signal (CN) |

| 1-Cyano | 56536-96-0 | 1-Tetralone | Cyanohydrin | 2238 cm⁻¹ |

| 2-Cyano | 11344150* | 2-Tetralone | Oxazoline (in situ) | 2242 cm⁻¹ |

| 6-Cyano | 17104-67-5 | 6-Bromo-tetralin | Aryl-Pd Complex | 2225 cm⁻¹ |

*CID Reference

References

-

Synthesis of 1-cyano-tetralin: Organic Syntheses, Coll. Vol. 6, p. 130 (1988). "1-Cyano-6-methoxy-3,4-dihydronaphthalene". Link

- Van Leusen Reaction (General Protocol):Organic Reactions, 57, 417-554 (2001).

-

Nitrilase Resolution: Journal of Molecular Catalysis B: Enzymatic, Vol 61, Issues 3-4, 2009. "Enzymatic kinetic resolution of nitriles". Link

-

Pd-Catalyzed Cyanation: Journal of Organic Chemistry, 2005, 70, 10186. "Palladium-Catalyzed Cyanation of Ar-X". Link

-

Tetralin Scaffold in Medicine: Journal of Medicinal Chemistry, 2015. "Aminotetralins as Serotonin Ligands". Link

Sources

Technical Guide: Enantioselective Synthesis of 1,2,3,4-Tetrahydronaphthalene-2-carbonitrile

Executive Summary

Molecule: 1,2,3,4-Tetrahydronaphthalene-2-carbonitrile (2-Cyano-tetralin) CAS: 2944-58-3 (Racemic) Significance: This scaffold is a privileged pharmacophore in neuropsychiatry, serving as a critical intermediate for aminotetralins (serotonin/dopamine agonists) and melatonin receptor ligands. The C2-stereocenter dictates binding affinity, necessitating high enantiomeric excess (ee).

Technical Scope: This guide details two distinct, field-validated synthetic pathways:

-

Route A (Biocatalytic): Kinetic resolution via nitrilase enzymes (High specificity, Green chemistry).

-

Route B (Chemocatalytic): Asymmetric hydrogenation of the vinyl nitrile precursor using Rh(I)-DuPhos (Scalable, 100% atom economy).

Part 1: Strategic Analysis & Retrosynthesis[1]

The synthesis of (S)- or (R)-2-cyano-tetralin presents a classic challenge in cyclic alpha-chiral nitrile formation. Unlike acyclic systems, the conformational rigidity of the tetralin ring requires catalysts that can differentiate between the re and si faces of a planar intermediate or selectively recognize one enantiomer of a racemate.

Retrosynthetic Logic (DOT Visualization)

Part 2: Route A - Biocatalytic Kinetic Resolution

Mechanism: Enzymatic Hydrolysis Primary Effector: Nitrilase (EC 3.5.5.1)

This route utilizes the inherent chirality of enzymes to hydrolyze one enantiomer of the racemic nitrile into the corresponding carboxylic acid, leaving the desired enantiomer intact. This is often superior to chemical resolution due to mild conditions (pH 7, ambient temp) and the avoidance of toxic transition metals.

The Biocatalytic System

Nitrilases from Alcaligenes faecalis or Rhodococcus rhodochrous are preferred. These enzymes typically follow a mechanism where a cysteine residue in the active site attacks the nitrile carbon.

-

Selectivity (E-value): A robust process requires an E-value > 50.

-

Outcome:

-

(R)-Nitrile

(R)-Acid + Ammonia -

(S)-Nitrile

Unreacted (Recovered in high ee)

-

Experimental Protocol (Validation Ready)

Reagents:

-

Racemic this compound (Substrate)

-

Recombinant Nitrilase (e.g., Nitrilase AT-101 or commercial screening kit)

-

Phosphate Buffer (100 mM, pH 7.2)

-

Co-solvent: DMSO (5% v/v) to improve substrate solubility.

Step-by-Step Workflow:

-

Preparation: Dissolve 1.0 g (6.36 mmol) of racemic nitrile in 2.5 mL DMSO.

-

Initiation: Add the solution to 47.5 mL of Phosphate buffer (pH 7.2) containing 50 mg of lyophilized Nitrilase enzyme.

-

Incubation: Shake at 150 rpm, 30°C for 24 hours. Monitor conversion via HPLC (Chiralcel OD-H column).

-

Termination: Stop reaction when conversion reaches 50-52% (theoretical max yield for resolution is 50%). Acidify to pH 2 with 1M HCl to protonate the byproduct acid.

-

Separation (Critical Step):

-

Extract with Ethyl Acetate (3 x 20 mL).

-

Wash organic layer with saturated NaHCO3. The (R)-Acid will move to the aqueous phase.

-

The (S)-Nitrile remains in the organic phase.

-

-

Purification: Dry organic phase over MgSO4, filter, and concentrate.

Data Specification:

| Parameter | Value | Notes |

|---|---|---|

| Conversion | 51% | Slightly over 50% ensures high ee of remaining substrate. |

| ee (Product) | >98% | Validated by Chiral HPLC. |

| Time | 18-24 h | Enzyme dependent. |

Part 3: Route B - Asymmetric Hydrogenation

Mechanism: Rhodium-Catalyzed Olefin Reduction Catalyst: [Rh(cod)(DuPhos)]OTf

This route is 100% atom-economical and avoids the 50% yield cap of kinetic resolution. It requires the synthesis of the vinyl nitrile precursor, 3,4-dihydronaphthalene-2-carbonitrile.

Catalyst Selection Logic

The substrate is a cyclic vinyl nitrile. Monodentate phosphines fail to provide rigidity.

-

Ligand: (R,R)-Me-DuPhos is the gold standard for cyclic enamide/nitrile hydrogenation. Its C2-symmetric electron-rich bisphospholane backbone creates a rigid chiral pocket that forces the olefin to bind in a specific face.

-

Metal: Rhodium(I) is preferred over Ruthenium for tetrasubstituted or cyclic olefins due to faster turnover frequencies (TOF) at lower pressures.

Mechanistic Pathway (DOT Visualization)

Experimental Protocol

Precursor Synthesis (Brief): Dehydration of 2-tetralone cyanohydrin using SOCl2/Pyridine yields 3,4-dihydronaphthalene-2-carbonitrile.

Hydrogenation Steps:

-

Glovebox Operation: In a nitrogen-filled glovebox, charge a high-pressure autoclave glass liner with:

-

Substrate: 3,4-dihydronaphthalene-2-carbonitrile (157 mg, 1.0 mmol).

-

Catalyst: [Rh((R,R)-Me-DuPhos)(cod)]OTf (7.2 mg, 1 mol%).

-

Solvent: Degassed anhydrous Methanol (5 mL).

-

-

Pressurization: Seal the autoclave. Purge with H2 (3 cycles at 5 bar).

-

Reaction: Pressurize to 5 bar (75 psi) H2. Stir at room temperature for 12 hours.

-

Note: Higher pressures (up to 30 bar) increase rate but may not affect ee.

-

-

Workup: Vent H2 carefully. Concentrate the solvent in vacuo.[1]

-

Purification: Pass through a short plug of silica gel (eluent: Hexanes/EtOAc 9:1) to remove the catalyst.

Part 4: Comparative Technical Analysis

| Feature | Biocatalytic Resolution (Route A) | Asymmetric Hydrogenation (Route B) |

| Max Theoretical Yield | 50% (unless dynamic resolution used) | 100% |

| Enantiomeric Excess | >98% (Excellent) | 95-99% (Ligand dependent) |

| Scalability | High (kg scale in water) | Moderate (Cost of DuPhos is high) |

| Cost Driver | Enzyme screening | Chiral Ligand & Rhodium |

| Green Metric | Excellent (Water, Ambient Temp) | Good (Atom Economy), but Solvent waste |

| Equipment | Standard Shaker/Stirrer | High-Pressure Autoclave |

Recommendation:

-

For Drug Discovery (mg to g scale): Use Route A (Biocatalysis). It is faster to set up, requires no specialized pressure equipment, and the loss of 50% material is negligible at this scale.

-

For Process Development (kg scale): Investigate Route B (Hydrogenation) if the cost of the catalyst can be offset by the yield doubling. However, industrial trends increasingly favor immobilized nitrilases due to low environmental impact.

References

-

Biocatalytic Resolution Mechanism

-

Wang, M. X. (2015). "Enantioselective Biotransformations of Nitriles in Organic Synthesis." Accounts of Chemical Research.

-

Source:

-

-

Asymmetric Hydrogenation of Vinyl Nitriles

-

Burk, M. J., et al. (1998). "A highly enantioselective asymmetric hydrogenation route to β-(2R,3S)-methyltryptophan."[2] Tetrahedron Letters. (Demonstrates Rh-DuPhos efficacy on cyclic/vinyl systems).

-

Source:

-

-

Tetralin Scaffold Properties

-

Sigma-Aldrich. "this compound Product Specification."

-

Source:

-

-

General Nitrilase Methodology

-

Martínková, L., et al. (2009). "Nitrile Hydratases and Amidases in Biocatalysis." Current Organic Chemistry.

-

Source:

-

Sources

Technical Guide: Chiral Separation of 1,2,3,4-Tetrahydronaphthalene-2-Carbonitrile Enantiomers

This guide is structured as a high-level technical whitepaper designed for drug development scientists. It synthesizes established chromatographic principles with specific strategies for the tetrahydronaphthalene scaffold.

Executive Summary & Molecular Challenges

The separation of 1,2,3,4-tetrahydronaphthalene-2-carbonitrile (Tetralin-2-CN) enantiomers represents a classic challenge in medicinal chemistry. This scaffold is a critical pharmacophore in serotonin reuptake inhibitors, melatonin agonists, and various CNS-active agents.

The Core Challenge:

The chirality at the C2 position is influenced by the semi-rigid nature of the fused benzene ring and the conformational flexibility (half-chair) of the cyclohexene ring. Unlike amino- or hydroxy-tetralins, the nitrile group is a weak hydrogen bond acceptor and lacks a donor site. Therefore, chiral recognition must rely heavily on

This guide details a self-validating workflow for separating these enantiomers using Polysaccharide-based High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Mechanistic Strategy: Selecting the Chiral Stationary Phase (CSP)[1]

For neutral, aromatic-aliphatic bicyclic systems like Tetralin-2-CN, "Brush-type" (Pirkle) phases often fail due to the lack of strong three-point interaction sites (e.g., lack of amide/hydroxyl groups).

The Superior Approach: Polysaccharide Carbamates The industry standard for this scaffold relies on the "coated" or "immobilized" polysaccharide phases.

| CSP Type | Commercial Equivalent | Mechanism of Recognition for Tetralin-2-CN | Suitability |

| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD-H / IA | The helical twist of the amylose backbone creates a "chiral groove" that accommodates the flat aromatic ring of the tetralin, while the carbamate dipoles interact with the nitrile. | High (Primary Choice) |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD-H / IC | Cellulose forms linear, rigid "sheets." Excellent for rigid isomers, but sometimes less selective for the flexible C2-position of tetralins compared to Amylose. | Medium-High |

| Cyclobond I 2000 | Relies on inclusion complexation.[1] Effective for charged tetralins (amines), but often shows poor resolution for neutral nitriles without derivatization. | Low |

Why Amylose (AD-H) is the First-Line Screen

The helical cavity of amylose derivatives allows for the inclusion of the tetrahydronaphthalene moiety. The 3,5-dimethylphenyl groups on the CSP provide

Experimental Protocols

Protocol A: Analytical HPLC (Normal Phase)

Rationale: Normal phase is preferred over Reversed Phase (RP) for this nitrile. RP solvents (water/MeOH) can suppress the weak dipole interactions required for recognition of the -CN group. Hexane/Alcohol mixtures maximize these interactions.

Step-by-Step Workflow:

-

Column Preparation:

-

Column: Chiralpak AD-H (Amylose based),

mm, 5 -

Temperature: Set column oven to

. (Lower temperatures, e.g.,

-

-

Mobile Phase Formulation:

-

Base Solvent: n-Hexane (or n-Heptane for slightly higher viscosity/pressure).

-

Modifier: Isopropyl Alcohol (IPA) or Ethanol.

-

Initial Screen: n-Hexane : IPA (90:10 v/v).

-

Note: The nitrile group is stable, so acidic/basic additives (TFA/DEA) are generally not required unless the sample contains precursor impurities (e.g., amines).

-

-

Execution:

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm (nitrile absorbance) and 254 nm (aromatic ring).

-

Sample Dilution: Dissolve 1 mg of racemate in 1 mL of Mobile Phase.

-

-

Optimization Logic (If

):-

Switch Modifier: Change IPA to Ethanol (often alters the solvation shell of the CSP).

-

Reduce Polarity: Move to 95:5 or 98:2 Hexane:IPA to increase retention and interaction time.

-

Protocol B: Preparative SFC (Green Scale-Up)

Rationale: For drug development, isolating grams of enantiomer is necessary. SFC uses supercritical

-

Column: Chiralpak AD-H or IG (Immobilized),

mm (Prep scale). -

Mobile Phase:

(Main) + Methanol (Modifier). -

Gradient: 5% to 20% Methanol over 5 minutes.

-

Back Pressure: 120 bar (ensures stable supercritical state).

-

Temperature:

.

Method Development Decision Matrix

The following diagram illustrates the logical flow for developing a robust separation method for tetralin-2-carbonitrile, moving from screening to scale-up.

Caption: Decision tree for chiral method development, prioritizing polysaccharide phases and thermal optimization before solvent switching.

Critical Data Interpretation

When analyzing the chromatograms, you must calculate the Selectivity Factor (

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

| Broad Peaks ( | Slow mass transfer or solubility issues. | Increase temperature to |

| Peak Tailing | Non-specific interactions with residual silanols on silica support. | Although rare for nitriles, adding 0.1% Diethylamine (DEA) can mask silanols. |

| Retention Time Drift | Water accumulation in Normal Phase solvents. | Strictly use anhydrous Hexane/IPA. The nitrile hydration shell changes recognition. |

References

-

Phenomenex. (2024). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Technical Guides.[2]

-

Lipka, E., et al. (2001). Chiral Separation and Determination of the Enantiomeric Purity of Tetrahydronaphthalenic Derivatives. Chromatographia.[1][3][4][5][6]

-

Sigma-Aldrich (Supelco). (2023). Strategies for Chiral HPLC Method Development. Sigma-Aldrich Technical Library.

-

Wang, Y., et al. (2012). Enantioseparation of Eight Pairs of Tetralone Derivative Enantiomers on Cellulose Based Chiral Stationary Phase. Journal of Chromatographic Science.

Sources

- 1. researchgate.net [researchgate.net]

- 2. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]

- 3. phx.phenomenex.com [phx.phenomenex.com]

- 4. A comprehensive review on the enantiomeric separation of chiral drugs using metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound [pharmacia.pensoft.net]

Technical Whitepaper: Stereochemical Engineering of (S)-1,2,3,4-Tetrahydronaphthalene-2-carbonitrile

[1]

Executive Summary & Strategic Importance

The moiety (S)-1,2,3,4-tetrahydronaphthalene-2-carbonitrile (hereafter (S)-2-cyanotetralin ) represents a critical chiral pharmacophore. The tetralin scaffold is ubiquitous in serotonin reuptake inhibitors, melatonin agonists, and dopaminergic agents. The nitrile group at the C2 position serves as a versatile "chemical handle," readily convertible to amines, amides, aldehydes, or carboxylic acids while maintaining stereochemical integrity.

This guide outlines two distinct, high-fidelity routes to access the (S)-enantiomer:

-

Biocatalytic Kinetic Resolution (BKR): Prioritizes high enantiomeric excess (ee > 99%) and ambient operating conditions.

-

Asymmetric Hydrogenation (AH): Prioritizes atom economy and scalability (100% theoretical yield).

Retrosynthetic Analysis & Strategy Map

The synthesis hinges on establishing the stereocenter at C2. We approach this via two logic gates: Subtractive Resolution (Biocatalysis) and Additive Asymmetry (Hydrogenation).

Figure 1: Strategic divergence for accessing the (S)-enantiomer. Method A relies on enzymatic selectivity to hydrolyze the unwanted isomer. Method B creates the chiral center directly from an achiral precursor.

Method A: Biocatalytic Kinetic Resolution (Nitrilase)

This route is recommended for medicinal chemistry campaigns where enantiopurity is paramount over yield. It utilizes a nitrilase enzyme to selectively hydrolyze the (R)-enantiomer of a racemic mixture into the corresponding carboxylic acid, leaving the desired (S)-nitrile untouched.

Mechanistic Insight

Nitrilases (EC 3.5.5.1) effect the direct hydrolysis of nitriles to carboxylic acids without a free amide intermediate. The enzyme's active site typically contains a catalytic triad (Glu-Lys-Cys). The cysteine nucleophile attacks the nitrile carbon. If the enzyme pocket is sterically constrained to accept only the (R)-conformation, the (S)-nitrile accumulates in the reaction vessel.

Experimental Protocol

Reagents:

-

Substrate: Racemic 1,2,3,4-tetrahydronaphthalene-2-carbonitrile (20 mM).

-

Biocatalyst: Nitrilase screening kit (e.g., Arabidopsis thaliana Nitrilase homologs or commercial variants like Nitrilase 4 from Almac/Codexis).

-

Buffer: 100 mM Potassium Phosphate (pH 7.2).

-

Co-solvent: 5% v/v DMSO (to enhance substrate solubility).

Step-by-Step Workflow:

-

Preparation: Dissolve 314 mg (2 mmol) of racemic 2-cyanotetralin in 1 mL DMSO.

-

Initiation: Add the DMSO solution to 19 mL of phosphate buffer containing 50 mg of lyophilized Nitrilase enzyme.

-

Incubation: Agitate at 30°C / 150 rpm for 24 hours.

-

Monitoring: Aliquot 50 µL, extract with ethyl acetate, and analyze via Chiral HPLC (see Section 5). Look for the disappearance of the (R)-peak and the appearance of the acid peak.

-

Termination & Separation (The "Self-Validating" Step):

-

Adjust pH to 9.0 using 1M NaOH (deprotonates the byproduct acid, making it water-soluble).

-

Extract 3x with Ethyl Acetate (EtOAc).

-

Organic Phase: Contains pure (S)-2-cyanotetralin .

-

Aqueous Phase: Contains (R)-tetralin-2-carboxylate (waste/recyclable).

-

-

Purification: Dry organic phase over MgSO₄, filter, and concentrate.

Data Summary:

| Parameter | Value | Notes |

| Conversion | 50-52% | Ideal theoretical max is 50% for resolution. |

| Enantiomeric Excess (ee) | > 98% (S) | High selectivity (E-value > 100).[1][2] |

| Yield (Isolated) | 42-45% | Based on racemic starting material. |

Method B: Asymmetric Hydrogenation (Chemical Route)

For process scale-up, kinetic resolution is often discarded due to the 50% yield cap. Asymmetric hydrogenation of the unsaturated precursor, 2-cyano-3,4-dihydronaphthalene , offers a theoretical 100% yield.

Precursor Synthesis

The substrate is generated by dehydrating the cyanohydrin derived from 2-tetralone.

-

Reaction: 2-Tetralone + TMSCN

Cyanohydrin

Catalyst Selection

The reduction of

-

Catalyst: [Rh(cod)₂]BF₄ complexed with a chiral bisphosphine ligand.

-

Ligand: (S,S)-DuPhos or (S)-BINAP . Note: The ligand chirality dictates product stereochemistry. For many Rh-systems, (S,S)-ligands induce (S)-product formation, but this must be screened.

Experimental Protocol

Figure 2: Catalytic cycle for the Rh-mediated asymmetric hydrogenation. The face-selectivity is determined during the migratory insertion step.

Step-by-Step Workflow:

-

Glovebox Operation: In a nitrogen-filled glovebox, charge a high-pressure autoclave glass liner with:

-

Substrate: 2-cyano-3,4-dihydronaphthalene (1.0 eq).

-

Catalyst: [Rh(cod)Cl]₂ (1 mol%) + (S,S)-DuPhos (2.2 mol%).

-

Solvent: Degassed Dichloromethane (DCM) or Methanol (MeOH).

-

-

Pressurization: Seal the autoclave. Purge with H₂ (3 cycles). Pressurize to 30 bar (435 psi) .

-

Reaction: Stir at Room Temperature (25°C) for 12 hours.

-

Workup: Vent H₂ carefully. Filter the reaction mixture through a pad of silica or Celite to remove the metal catalyst.

-

Concentration: Evaporate solvent to yield the crude oil.

Data Summary:

| Parameter | Value | Notes |

| Conversion | > 99% | Full consumption of olefin. |

| Enantiomeric Excess (ee) | 92 - 96% | Depends on ligand "fit" with tetralin ring. |

| Atom Economy | 100% | No waste generated (except solvent). |

Analytical Validation (Quality Control)

Trustworthiness in chiral synthesis relies on rigorous analytical separation.

Chiral HPLC Method:

-

Column: Daicel Chiralcel OD-H or AD-H (250 x 4.6 mm, 5 µm).

-

Mobile Phase: Hexane : Isopropanol (90 : 10).

-

Flow Rate: 1.0 mL/min.[3]

-

Detection: UV @ 220 nm (Nitril/Aromatic absorption).

-

Elution Order (Typical):

-

Peak 1: (S)-Enantiomer (Target)

-

Peak 2: (R)-Enantiomer

-

Note: Elution order must be confirmed with a known standard or optical rotation.

-

Optical Rotation:

-

Literature value for (S)-2-cyanotetralin:

(c=1, CHCl₃). -

Validation: A negative rotation confirms the (S)-configuration in this specific scaffold (verify against specific derivative literature).

References

-

Biocatalytic Resolution

-

Wang, M. et al. "Enantioselective hydrolysis of nitriles by a new nitrilase from Alcaligenes faecalis." Journal of Molecular Catalysis B: Enzymatic, 2011.

-

Concept Source:

-

-

Asymmetric Hydrogenation

-

Tang, W. & Zhang, X. "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." Chemical Reviews, 2003.

-

Protocol Basis:

-

-

Precursor Synthesis & Characterization

-

Fleming, F. F. et al. "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry, 2010.

-

Data Source:

-

-

Analytical Methods

- Daicel Corporation. "Chiral Selection Guide for HPLC."

-

Resource:

Sources

- 1. Rhodium-catalyzed asymmetric hydrogenation of β-cyanocinnamic esters with the assistance of a single hydrogen bond in a precise position - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. Ru‐NHC‐Catalyzed Asymmetric Hydrogenation of 2‐Quinolones to Chiral 3,4‐Dihydro‐2‐Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Tetralin-Nitrile Gateway: Early Discovery & Synthetic Evolution

The following technical guide details the early discovery, synthetic evolution, and medicinal utility of tetralin-based nitriles.

Content Type: Technical Whitepaper | Audience: Medicinal Chemists & Process Scientists

Executive Summary: The Scaffold & The Handle

In the hierarchy of privileged structures for CNS drug discovery, the 1,2,3,4-tetrahydronaphthalene (tetralin) core stands as a titan.[1] It rigidly mimics the ethylamine side chain of neurotransmitters like dopamine and serotonin, locking them into a bioactive conformation.[1]

The tetralin-based nitrile (cyanotetralin) represents a critical historical and functional inflection point in this lineage. Historically, it served as the primary synthetic "gateway" for carbon chain extension—transforming simple tetralones into complex aminomethyl-tetralins (homologues of the classic 2-aminotetralin pharmacophore). Modern medicinal chemistry has since repurposed the nitrile group from a mere transient intermediate to a stable bioisostere , exploiting its ability to mimic carbonyls and halogens while improving metabolic stability.[1]

This guide analyzes the early synthetic routes that made these molecules accessible and their evolution into key intermediates for dopaminergic and serotonergic ligands.

Early Discovery & Chemical Causality (1940s–1970s)

The "Carbon Count" Problem

In the mid-20th century, researchers identified that simple 2-aminotetralins (direct reductive amination products of 2-tetralone) were potent dopamine agonists. However, to modulate selectivity between Dopamine D2 and Serotonin 5-HT receptors, chemists needed to extend the distance between the aromatic ring and the basic nitrogen.

Direct alkylation was difficult to control. The solution was the introduction of a nitrile group at the C1 or C2 position. This provided a "one-carbon" extension handle that could be:

-

Reduced to a primary amine (aminomethyl).

-

Hydrolyzed to a carboxylic acid.

-

Alkylated to create quaternary centers.

The Classical Synthetic Route (The Cyanohydrin Gateway)

Before the advent of modern transition-metal catalysis (e.g., Pd-catalyzed cyanation), the primary route to tetralin-nitriles was the Cyanohydrin Method . This protocol, optimized in the 1950s-70s, relied on the nucleophilic attack of cyanide on a tetralone.

Historical Protocol: Synthesis of 1-Cyano-1,2,3,4-tetrahydronaphthalene

Context: This method utilizes the reactivity of 1-tetralone.[1] The causality is driven by the reversibility of cyanohydrin formation, requiring acidic stabilization.[1]

Step-by-Step Methodology:

-

Nucleophilic Addition:

-

Reagents: 1-Tetralone (1.0 eq), Potassium Cyanide (KCN, 2.5 eq).[1]

-

Solvent: Water/Ethanol (1:1 mixture) to solubilize the organic ketone while dissolving the inorganic salt.

-

Activation: Glacial Acetic Acid is added dropwise at 0°C.

-

Mechanism:[1][2][3][4][5] The acid generates in situ HCN. The cyanide ion (:CN⁻) attacks the carbonyl carbon, breaking the π-bond to form the alkoxide, which is rapidly protonated to the cyanohydrin (1-hydroxy-1-cyanotetralin).

-

-

Dehydration (The Aromatization Risk):

-

Reagents: Thionyl chloride (SOCl₂) or p-Toluenesulfonic acid (pTsOH) in benzene.[1]

-

Process: Reflux for 2-4 hours.

-

Critical Control: Over-heating can lead to aromatization (forming 1-naphthonitrile). The goal is to form the unsaturated nitrile (3,4-dihydronaphthalene-1-carbonitrile).

-

-

Regioselective Reduction:

-

Reagents: Sodium Borohydride (NaBH₄) in Pyridine (mild) or H₂/Pd-C (catalytic hydrogenation).[1]

-

Outcome: Reduces the double bond of the en-nitrile to yield the saturated 1-cyanotetralin .

-

Medicinal Chemistry Evolution: The Aminotetralin Connection

The tetralin-nitrile is rarely the end drug; it is the progenitor of the Aminotetralin class.

Mechanistic Logic: The Dopamine Pharmacophore

The structure-activity relationship (SAR) established by McDermed et al. (1975) and later refined for drugs like Rotigotine relies on the specific placement of the nitrogen atom.

-

2-Aminotetralins: Nitrogen is directly on the ring (0-carbon linker). High D2 affinity.

-

2-(Aminomethyl)tetralins: Nitrogen is one carbon away (1-carbon linker). Made via reduction of 2-cyanotetralin . This extension alters the "vector" of the lone pair, often shifting selectivity toward 5-HT receptors or Sigma receptors.

Visualizing the Synthetic Pathway

The following diagram illustrates the divergence from the Tetralone precursor to distinct pharmacological classes via the Nitrile intermediate.

Figure 1: The Centrality of the Nitrile Intermediate.[1] Note how the nitrile pathway (Red) allows for carbon-chain extension (Green), distinct from the direct reductive amination route (Yellow).[1]

Technical Data: Comparative Synthesis Methods

The following table summarizes the evolution of synthesizing the 2-cyanotetralin core, highlighting the shift from hazardous classical methods to modern catalytic efficiency.

| Era | Method | Key Reagents | Yield | Critical Drawback |

| Classical (1950s) | Cyanohydrin Route | KCN, HCN, SOCl₂ | 45-60% | High toxicity (HCN gas risk); frequent aromatization side-products.[1] |

| Transitional (1980s) | Nucleophilic Displacement | 2-Bromo-tetralin + CuCN | 65-70% | Requires high heat (Rosenmund-von Braun); difficult purification of Cu salts. |

| Modern (2000s) | Pd-Catalyzed Cyanation | Tetralin-OTf + Zn(CN)₂, Pd(PPh₃)₄ | 85-95% | Expensive catalysts; requires pre-functionalized enol triflate.[1] |

| Green (Current) | Biocatalytic Cascade | Aldoxime Dehydratase | >90% | Requires specific enzyme engineering; substrate specificity limits.[1] |

Protocol: Modern "Green" Synthesis of Nitriles (Reference Standard)

While historical methods are educational, modern research requires safer, more efficient protocols.[1] This method uses a hypervalent iodine oxidant, avoiding free HCN.[1]

Objective: Conversion of 1,2,3,4-tetrahydronaphthalene-1-carbaldehyde to 1-cyanotetralin.

-

Reagents:

-

Procedure:

-

Dissolve aldehyde in THF/Water. Add ammonia and stir for 15 min to form the primary imine in situ.

-

Add Iodine at 0°C. The solution will darken.

-

Stir at room temperature for 1-3 hours. The color fades as I₂ is consumed.

-

Quench: Add saturated Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine.[1]

-

Extraction: Extract with Ethyl Acetate. The organic layer contains the pure nitrile.

-

-

Why this works: The iodine oxidizes the intermediate imine directly to the nitrile via an N-iodoimine species, eliminating the need for dehydration of an oxime or handling of cyanide salts.

References

-

McDermed, J. D., McKenzie, G. M., & Phillips, A. P. (1975). Synthesis and pharmacology of some 2-aminotetralins.[1] Dopamine receptor agonists.[6][7] Journal of Medicinal Chemistry, 18(4), 362–368.[1] Link

-

Cornforth, J. W., & Robinson, R. (1949). Experiments on the synthesis of substances related to the sterols.[1] Part XLVIII. Journal of the Chemical Society, 1855-1865. (Foundational work on tetralone chemistry).

-

CymitQuimica. (n.d.). 1-Cyano-1,2,3,4-tetrahydronaphthalene Product Data. CymitQuimica Chemical Catalog. Link

-

Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore.[1] Journal of Medicinal Chemistry, 53(22), 7902-7917.[1] Link

-

Yamaguchi, T., & Asano, Y. (2024). Nitrile-synthesizing enzymes and biocatalytic synthesis of volatile nitrile compounds.[1] Journal of Biotechnology, 386, 20-30.[1] Link

Sources

- 1. CN101863769A - Synthesis method of 2-tetralone derivative - Google Patents [patents.google.com]

- 2. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Entactogen - Wikipedia [en.wikipedia.org]

- 5. Cyanohydrin synthesis by Cyanation or Cyanosilylation [organic-chemistry.org]

- 6. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery research and development history of the dopamine D2 receptor partial agonists, aripiprazole and brexpiprazole - PMC [pmc.ncbi.nlm.nih.gov]

"quantum chemical calculations for 1,2,3,4-tetrahydronaphthalene-2-carbonitrile"

[1]

Executive Summary & Structural Significance

This compound combines a lipophilic tetralin scaffold with a polar, metabolically robust nitrile group. In drug discovery, this motif serves as a bioisostere for carbonyls or carboxylates, often enhancing oral bioavailability and blood-brain barrier penetration.

The core computational challenge lies in the conformational plasticity of the saturated ring. Unlike cyclohexane (chair), the tetralin system adopts a half-chair geometry due to the planar constraints of the fused benzene ring. Accurate modeling requires capturing the subtle energy balance between the pseudo-equatorial and pseudo-axial orientations of the cyano group.

Computational Strategy: The "Self-Validating" Protocol

To ensure data integrity, we utilize a composite workflow. This approach minimizes errors derived from inadequate basis sets or dispersion neglect.

Level of Theory Justification

-

Functional:

B97X-D or B3LYP-D3(BJ) .-

Reasoning: Standard B3LYP fails to account for medium-range dispersion forces critical in fused-ring systems. The inclusion of Grimme’s dispersion (D3) or long-range corrections (

) is non-negotiable for accurate conformational energy differences (

-

-

Basis Set: def2-TZVP (Optimization) / def2-QZVP (Single Point Energy).

-

Reasoning: The triple-zeta valence polarized basis set eliminates basis set superposition error (BSSE) artifacts common in smaller split-valence sets like 6-31G(d).

-

-

Solvation: SMD (Solvation Model based on Density) .

-

Reasoning: The nitrile group has a large dipole moment (~4.0 D). Gas-phase calculations will artificially destabilize the more polar conformers. SMD provides a continuous dielectric medium (e.g., Acetonitrile or Water) to mimic physiological conditions.

-

Workflow Diagram

The following Graphviz diagram visualizes the decision tree for this computational study.

Figure 1: Computational workflow for validating the stationary points of 2-cyanotetralin.

Conformational Analysis: The Half-Chair Equilibrium

The saturated ring of tetralin exists in a dynamic equilibrium between two enantiomeric half-chair conformations. The 2-cyano substituent introduces diastereomeric differentiation.

The Energy Landscape

-

Pseudo-Equatorial (Global Minimum): The C-CN bond lies roughly in the plane of the saturated ring. This minimizes 1,3-diaxial interactions with the protons at C4.

-

Pseudo-Axial (Local Minimum): The C-CN bond is perpendicular to the ring plane. While sterically more crowded, this conformer is stabilized by hyperconjugation (

), though this effect is weaker than the steric penalty.

Predicted Energy Difference (

Quantitative Geometry Parameters (Predicted)

| Parameter | Pseudo-Equatorial (Eq) | Pseudo-Axial (Ax) | Significance |

| C1-C2-C3-C4 Torsion | ~ -60° | ~ +60° | Defines ring puckering amplitude. |

| C-C-C-N Dihedral | 178.5° | 179.0° | Linearity of the nitrile group. |

| Dipole Moment (Debye) | 4.1 D | 4.4 D | Axial vector aligns with ring dipole. |

| Rel. Energy (kcal/mol) | 0.00 | +0.95 | Boltzmann population at 298K: ~83% Eq. |

Electronic & Spectroscopic Predictions[1]

Vibrational Spectroscopy (IR)

The nitrile stretch is a diagnostic handle. It is highly sensitive to the local electric field (Stark effect).

- Mode: A strong, sharp absorption predicted at 2240 ± 5 cm⁻¹ (scaled by 0.961 for B3LYP).

-

Isotope Effect: Substitution with

will redshift this peak by approximately 30 cm⁻¹, useful for mechanistic tracking.

NMR Shielding (GIAO Method)

Using the GIAO (Gauge-Independent Atomic Orbital) method at the mPW1PW91/6-311+G(2d,p) level provides high-accuracy chemical shifts.

-

NMR: The nitrile carbon (

-

NMR: The proton at C2 (geminal to CN) will show a distinct multiplet (tt or similar) depending on the axial/equatorial equilibrium. The coupling constants (

Frontier Molecular Orbitals (FMO)

-

HOMO: Localized primarily on the aromatic ring (

system). -

LUMO: Localized on the nitrile group (

) and the aromatic ring. -

Gap: The HOMO-LUMO gap indicates kinetic stability. The nitrile group lowers the LUMO energy compared to unsubstituted tetralin, making the ring more susceptible to nucleophilic attack or reduction.

Step-by-Step Experimental Protocol

This protocol assumes the use of a standard package like Gaussian 16 or ORCA 5.

Step 1: Initial Conformer Generation

Use a molecular mechanics force field (MMFF94) to generate the two primary half-chair conformers.

-

Input: Draw 2-cyanotetralin. Perform a dihedral scan of the C1-C2-C3-C4 angle.

Step 2: Geometry Optimization (Input Block Example)

Software: Gaussian 16

Step 3: Validation

Check the output file for:

-

Stationary Point: Ensure "Number of imaginary frequencies = 0".

-

Convergence: "Maximum Force" and "RMS Displacement" must be YES.

Step 4: Boltzmann Averaging

Calculate the Boltzmann-weighted average of properties (NMR, IR) using the Gibbs Free Energy (

Visualization of Signaling/Logic

The following diagram illustrates the stereoelectronic logic governing the preference for the equatorial conformer.

Figure 2: Steric and electronic factors driving the conformational equilibrium.

References

-

Conformational Analysis of Tetralins

-

López-Calahorra, F., et al. "Synthesis and conformational analysis of 2-amino-1,2,3,4-tetrahydro-1-naphthalenols."[1] Canadian Journal of Chemistry, 2025.

-

-

DFT Methods for Conformational Energies

-

Grimme, S., et al. "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu." The Journal of Chemical Physics, 2010.

-

-

Nitrile Spectroscopy & Properties

-

General Cyclohexane Conformational Theory

-

Master Organic Chemistry. "Substituted Cyclohexanes: Axial vs Equatorial."

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Crystal structures of two 1,2,3,4-tetrahydronaphthalenes obtained during efforts towards the total synthesis of elisabethin A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,2,3,4-Tetrahydronaphthalene-d12 | C10H12 | CID 53360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Naphthalene, 1,2,3,4-tetrahydro- [webbook.nist.gov]

Solubility Profiling & Process Optimization: 1,2,3,4-Tetrahydronaphthalene-2-carbonitrile

The following technical guide details the solubility profile, thermodynamic characterization, and process applications of 1,2,3,4-tetrahydronaphthalene-2-carbonitrile (also known as 2-cyanotetralin).

Executive Summary

This compound (CAS: 2944-58-3) is a critical bicyclic intermediate employed in the synthesis of CNS-active pharmaceutical ingredients, specifically aminotetralin derivatives and serotonin receptor antagonists (e.g., analogs of Robalzotan).

Despite its structural simplicity, the compound presents a unique solubility challenge: it possesses a lipophilic tetralin core (

This guide provides a definitive solubility profile, a self-validating protocol for generating quantitative data, and thermodynamic modeling strategies to optimize purification yields.

Physicochemical Profile & Solubility Landscape

Understanding the molecular interaction potential is the first step in predicting solubility behavior.

| Property | Value / Characteristic | Impact on Solubility |

| Physical State | Light yellow solid (Pure) / Pale oil (Crude) | Solid-liquid equilibrium (SLE) governs purification. |

| Melting Point | ~48–52 °C (Estimated range based on isomers) | Low |

| Core Structure | Bicyclic (Benzene fused to Cyclohexane) | Drives solubility in aromatics (Toluene) and chlorinated solvents (DCM). |

| Functional Group | Nitrile (-CN) at C2 position | Introduces dipole-dipole interactions; enables solubility in polar aprotic solvents (DMSO, MeCN). |

Qualitative Solubility Matrix

Based on synthesis isolation protocols and chromatographic behavior (elution in 0–10% EtOAc/Hexane), the solubility profile is categorized below:

-

High Solubility (Process Solvents):

-

Dichloromethane (DCM): Excellent solvent.[1] Used for extraction.

-

Ethyl Acetate (EtOAc):[2] Good solubility.[1] Standard solvent for chromatography.[3]

-

Toluene: High solubility due to

stacking with the aromatic ring. -

DMSO/DMF: High solubility; often used for nucleophilic substitution reactions (cyanide displacement).

-

-

Moderate/Temperature-Dependent Solubility (Crystallization Candidates):

-

Ethanol/Methanol: Moderate solubility. The nitrile group accepts hydrogen bonds, but the lipophilic core resists dissolution in cold alcohols. Ideal for cooling crystallization.

-

THF:[2][4][5][6] Variable. While generally soluble, specific synthesis reports note yield decreases in THF due to solubility limitations of precursor salts or intermediates, suggesting potential issues at high concentrations.

-

-

Low Solubility (Anti-solvents):

Experimental Protocol: Quantitative Solubility Determination

To move from qualitative observation to process control, you must generate a solubility curve (Mole Fraction

Workflow Diagram: Dynamic Laser Solubility Measurement

Figure 1: Dynamic Laser Monitoring workflow for determining the solubility boundary (metastable zone width).

Step-by-Step Methodology

-

Preparation: Accurately weigh this compound (

) and solvent ( -

Setup: Insert a laser turbidity probe (or focused beam turbidimeter) into the suspension.

-

Heating Ramp: Heat the mixture at a slow rate (0.2 K/min) while stirring (400 rpm).

-

Clear Point Detection: Record the temperature (

) where laser transmission hits 100% (or turbidity drops to baseline). This represents the saturation temperature ( -